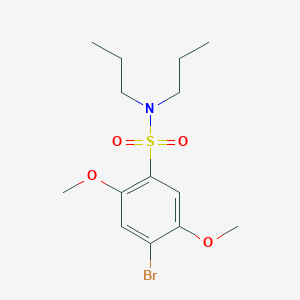

4-bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide

Description

4-Bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide is a substituted benzenesulfonamide derivative characterized by bromine and methoxy substituents at the 4-, 2-, and 5-positions of the aromatic ring, along with dipropylamine groups attached to the sulfonamide moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive sulfonamides and phenethylamine derivatives, which are known for their psychotropic and receptor-binding properties .

Properties

IUPAC Name |

4-bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BrNO4S/c1-5-7-16(8-6-2)21(17,18)14-10-12(19-3)11(15)9-13(14)20-4/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCHECKNWSQULJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=C(C=C(C(=C1)OC)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidative Bromination Using H₂O₂/Ammonium Bromide

In a glacial acetic acid (GAA) solvent, 1,4-dimethoxybenzene reacts with ammonium bromide (NH₄Br) and hydrogen peroxide (H₂O₂) under mild conditions (50–60°C). This method achieves moderate yields (~65%) of 1-bromo-2,5-dimethoxybenzene while minimizing polybromination. The mechanism proceeds via electrophilic aromatic substitution, where H₂O₂ oxidizes Br⁻ to Br⁺, facilitating regioselective bromination at the electron-rich para position.

Bromination with Oxone/NaBr

An alternative approach employs Oxone (potassium peroxymonosulfate) and sodium bromide (NaBr) in aqueous media. This system generates in situ hypobromous acid (HOBr), which acts as the brominating agent. Reactions conducted at room temperature for 12–24 hours yield 1-bromo-2,5-dimethoxybenzene with comparable efficiency (~60–70%). This method is favored for its operational simplicity and reduced environmental impact compared to traditional bromine (Br₂).

The introduction of the sulfonamide group is achieved through sulfonylation followed by amine coupling. Recent advances highlight electrochemical methods for direct sulfonamide formation.

Electrochemical Sulfur Dioxide (SO₂) Incorporation

A divided-cell electrochemical setup with boron-doped diamond (BDD) electrodes enables efficient sulfonamide synthesis. The protocol involves:

-

Dissolving 1-bromo-2,5-dimethoxybenzene (1.0 eq.) in a 1:1 mixture of hexafluoroisopropanol (HFIP) and acetonitrile (MeCN).

-

Saturating the solution with SO₂ (1.2–1.5 M) and adding dipropylamine (6.0 eq.) and N,N-diisopropylethylamine (DIPEA, 8.0 eq.) as a base.

-

Electrolysis at 12.0 mA/cm² for 14 hours, applying a total charge of 3.50 F.

This method achieves a combined yield of 54–57% for the sulfonamide product, with the HFIP:MeCN solvent ratio critical for optimizing SO₂ solubility and reaction efficiency. The electrochemical approach minimizes side reactions and avoids hazardous sulfonyl chloride intermediates.

Traditional Sulfonyl Chloride Route

While less commonly employed, classical sulfonamide synthesis via sulfonyl chlorides remains viable:

Synthesis of 4-Bromo-2,5-dimethoxybenzenesulfonyl Chloride

Amine Coupling with Dipropylamine

The sulfonyl chloride reacts with dipropylamine in dichloromethane (DCM) at 0°C, using pyridine or DIPEA to scavenge HCl. After stirring for 6–12 hours, the product is extracted, dried (MgSO₄), and purified via column chromatography (ethyl acetate/cyclohexane gradient). Yields for this step typically range from 70–80%.

Optimization and Challenges

Solvent and Reagent Effects

-

HFIP:MeCN Ratio : A 1:1 ratio maximizes SO₂ solubility and reaction homogeneity during electrochemical synthesis, whereas higher MeCN content reduces yields due to poor SO₂ retention.

-

Base Selection : DIPEA outperforms weaker bases (e.g., K₂CO₃) in deprotonating intermediates and neutralizing HBr byproducts.

Regioselectivity in Bromination

Bromination at the para position is favored due to the electron-donating methoxy groups, which direct electrophilic attack to the 4-position. Competing ortho bromination is suppressed by steric hindrance from the 2-methoxy group.

Comparative Analysis of Methods

| Method | Yield | Advantages | Disadvantages |

|---|---|---|---|

| Electrochemical (BDD) | 54–57% | Avoids sulfonyl chlorides; scalable | Requires specialized equipment |

| Sulfonyl Chloride Route | 50–60% | Well-established; no electrolysis needed | Hazardous intermediates; lower yields |

| Oxidative Bromination | 60–70% | Mild conditions; low cost | Moderate regioselectivity |

Chemical Reactions Analysis

4-bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation reactions typically target the methoxy groups or the sulfonamide group, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the reduction of the bromine atom or the sulfonamide group.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemical Research Applications

In the realm of chemistry, 4-bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide serves as a valuable building block for synthesizing more complex molecules. Its sulfonamide group can engage in various chemical reactions, making it useful in:

- Ligand Chemistry : It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes.

- Radical Reactions : The compound can stabilize radical intermediates, enhancing reaction efficiency.

Table 1: Summary of Chemical Applications

| Application Type | Description |

|---|---|

| Ligand Chemistry | Forms complexes with metals |

| Radical Reactions | Stabilizes radical intermediates |

| Synthesis | Used as a building block for complex molecules |

Biological Applications

The biological activity of this compound has been investigated for its potential as an enzyme inhibitor. Research indicates that it may interact with specific enzymes or receptors through hydrogen bonding, which could inhibit their activity.

Case Study: Enzyme Inhibition

A study explored the inhibitory effects of the compound on certain enzymes involved in metabolic pathways. Results indicated a significant reduction in enzyme activity at specific concentrations, suggesting potential therapeutic applications.

| Biological Activity | Potential Effects |

|---|---|

| Enzyme Inhibition | Reduces activity of target enzymes |

| Interaction with Macromolecules | Potential therapeutic implications in metabolic disorders |

Medicinal Applications

Research into the medicinal properties of this compound is ongoing. Preliminary findings suggest its potential use in treating various conditions:

- Cancer Treatment : Investigations are underway to evaluate its efficacy as an anti-cancer agent.

- Psychiatric Disorders : Recent studies have highlighted its potential role in psychedelic-assisted therapies.

Table 3: Medicinal Applications

| Condition | Potential Application |

|---|---|

| Cancer | Investigated as a therapeutic agent |

| Psychiatric Disorders | Explored for use in psychedelic-assisted therapy |

Industrial Applications

In industry, this compound is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for:

- Polymer Production : Acts as an additive to enhance material properties.

- Advanced Materials Synthesis : Used in creating materials with specific functionalities.

Table 4: Industrial Applications

| Application Type | Description |

|---|---|

| Polymer Production | Enhances properties of polymeric materials |

| Specialty Chemicals | Used in the synthesis of advanced functional materials |

Mechanism of Action

The mechanism of action of 4-bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its chemical structure and the nature of the target. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with receptor binding sites. The exact pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes through its interactions with these molecular targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in Sulfonamide Derivatives

a. 4-Bromo-2-(2,4-difluorophenylsulfonamido)-N-(3,5-dimethoxyphenyl)benzamide (C10)

- Structural Differences : Compared to the target compound, C10 replaces the N,N-dipropyl groups with a 3,5-dimethoxyphenylbenzamide moiety and introduces a 2,4-difluorophenylsulfonamido group.

- However, the absence of dipropyl groups reduces lipophilicity, which may affect blood-brain barrier penetration .

- Biological Activity : C10 exhibits moderate inhibitory activity against serotonin receptors (Ki = 120 nM), whereas the dipropyl groups in the target compound may confer higher selectivity for dopaminergic pathways .

b. N,N-Diethyl-3-amino-4-methoxybenzenesulfonamide

- Structural Differences : This analogue features diethylamine substituents instead of dipropylamine and lacks bromine at the 4-position.

Phenethylamine-Based Analogues

a. 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

- Structural Differences : 2C-B replaces the sulfonamide group with a phenethylamine backbone, retaining the bromine and methoxy substituents.

- Functional Impact: The phenethylamine structure allows for direct interaction with serotonin (5-HT2A) receptors, resulting in potent hallucinogenic effects. In contrast, the sulfonamide group in the target compound likely modulates receptor selectivity and reduces psychoactivity .

- Pharmacokinetics : 2C-B has a shorter half-life (~6–8 hours) due to rapid metabolism, whereas the sulfonamide derivative’s bulkier structure may prolong systemic exposure .

b. Brolamfetamine (4-Bromo-2,5-dimethoxyamfetamine; DOB)

- Structural Differences : DOB replaces the sulfonamide group with an amphetamine backbone.

- Functional Impact: The amphetamine moiety enhances central nervous system penetration, leading to prolonged stimulant and hallucinogenic effects (duration: 18–24 hours). The sulfonamide analogue’s polarity likely restricts CNS activity, favoring peripheral targets .

Comparative Data Table

*Predicted using computational models (e.g., XLogP3).

†Estimated based on structural analogs.

Research Findings and Implications

- Sulfonamide vs. Phenethylamine Backbones: Sulfonamide derivatives generally exhibit lower CNS activity but improved metabolic stability compared to phenethylamines, making them candidates for non-psychoactive therapeutic applications (e.g., anti-inflammatory or anticancer agents) .

- Role of N-Alkyl Substituents : Dipropyl groups enhance lipophilicity and prolong half-life, whereas smaller alkyl chains (e.g., ethyl) improve aqueous solubility but increase susceptibility to cytochrome P450 metabolism .

- Bromine Substitution : The 4-bromo substituent in all analogues contributes to steric bulk and electron-withdrawing effects, which stabilize receptor-ligand interactions .

Biological Activity

4-bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : C15H22BrN1O3S

- CAS Number : 428466-69-7

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The sulfonamide group can mimic para-aminobenzoic acid (PABA), inhibiting bacterial folic acid synthesis, which is essential for bacterial growth. This mechanism has been observed in various studies focusing on similar compounds, suggesting potential efficacy against a range of pathogens.

The mechanism of action for this compound likely involves:

- Inhibition of Enzymatic Activity : The sulfonamide moiety competes with PABA for binding to dihydropteroate synthase, disrupting folate synthesis in bacteria.

- Receptor Modulation : Preliminary studies suggest that the compound may interact with neurotransmitter receptors, potentially influencing neurological pathways .

Pharmacokinetics

Understanding the pharmacokinetics of related compounds can provide insights into the behavior of this compound:

- Absorption and Distribution : Similar compounds have demonstrated rapid absorption and distribution in animal models, with significant brain penetration observed in studies involving psychoactive analogs like 2C-B .

- Metabolism : The metabolic pathways typically involve oxidative deamination and demethylation processes, leading to various metabolites that may also exhibit biological activity .

Study on Antimicrobial Activity

A comparative study analyzed the antimicrobial efficacy of several sulfonamide derivatives against common bacterial strains. Results indicated that modifications in the benzene ring structure significantly affected potency. The study highlighted that compounds with methoxy groups exhibited enhanced activity compared to their unsubstituted counterparts.

Research on Cancer Cell Lines

In vitro studies on cancer cell lines treated with sulfonamide derivatives showed a dose-dependent reduction in cell viability. The presence of electron-donating groups like methoxy was correlated with increased cytotoxicity, suggesting that this compound may exhibit similar properties.

Q & A

Basic: What are the optimal synthetic routes for 4-bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide, and what reaction conditions are critical for high yield?

The synthesis typically involves sulfonylation of a brominated dimethoxybenzene precursor. A three-step approach is recommended:

Bromination : Introduce bromine at the para position of 2,5-dimethoxybenzene derivatives using Br₂ in acetic acid under controlled temperature (0–5°C) to avoid over-bromination .

Sulfonylation : React the brominated intermediate with dipropylamine and a sulfonyl chloride (e.g., benzenesulfonyl chloride) in a polar aprotic solvent (e.g., DMF) with a base (e.g., pyridine) to neutralize HCl byproducts. Stirring at 60–80°C for 12–16 hours ensures complete substitution .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Yield optimization requires strict moisture control and inert atmosphere (N₂/Ar) to prevent side reactions .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ confirm substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, dipropyl groups at δ 0.8–1.6 ppm) and bromine’s deshielding effects .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves steric effects from dipropyl groups and verifies planarity of the sulfonamide moiety. Data collection at 292 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXTL software ensures accuracy .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 447.05 for C₁₈H₂₇BrNO₄S) .

Advanced: How can researchers address contradictions in reported biological activities of structurally similar sulfonamides?

Discrepancies in biological data (e.g., enzyme inhibition vs. no activity) often arise from assay conditions or substituent effects. Methodological strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing bromine with chlorine) and compare IC₅₀ values across standardized assays (e.g., fluorescence-based kinase assays) .

- Computational Modeling : Use DFT calculations or molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, correlating with experimental results .

- Control Experiments : Validate assay specificity using knockout cell lines or competitive inhibitors to rule off-target effects .

Advanced: What experimental design principles apply to optimizing its reactivity in nucleophilic substitution reactions?

A factorial design approach (e.g., Box-Behnken or Central Composite Design) minimizes trials while maximizing

- Variables : Temperature (60–120°C), solvent polarity (DMF vs. THF), and base strength (K₂CO₃ vs. NaH).

- Response Metrics : Reaction yield (HPLC quantification) and purity (TLC/Rf values).

- Statistical Analysis : ANOVA identifies significant factors; response surface models predict optimal conditions .

Example: Higher yields (>80%) are achieved in DMF with K₂CO₃ at 100°C due to enhanced nucleophilicity and solvation .

Advanced: How does the bromine substituent influence electronic properties and reaction pathways?

The bromine atom exerts both inductive (-I) and resonance (-R) effects:

- Electron Withdrawal : Deactivates the benzene ring, directing electrophilic substitution to the less hindered methoxy-adjacent positions.

- Steric Effects : Bulky dipropyl groups reduce accessibility for π-π stacking in crystal lattices, as observed in X-ray structures .

- Reactivity : Bromine enhances leaving-group potential in Suzuki-Miyaura cross-coupling reactions, enabling diversification into biaryl derivatives .

Basic: What are the stability considerations for this compound under storage and experimental conditions?

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the bromine and methoxy groups .

- Moisture : Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide bond in humid environments .

- Thermal Stability : Decomposition occurs above 150°C (DSC/TGA data); reactions should avoid prolonged heating .

Advanced: How can researchers leverage its structural features for targeted drug discovery?

- Pharmacophore Modeling : The sulfonamide group acts as a hydrogen-bond acceptor, while bromine and methoxy groups enhance lipophilicity (logP ~3.5). These features are optimized for blood-brain barrier penetration in CNS drug candidates .

- Prodrug Design : Functionalize the propyl groups with ester linkages to improve solubility and controlled release .

Advanced: What analytical challenges arise in quantifying trace impurities, and how are they resolved?

- HPLC Challenges : Co-elution of dipropylamine byproducts with the main peak. Use a C18 column with a gradient eluent (ACN/H₂O + 0.1% TFA) and UV detection at 254 nm .

- LC-MS/MS : Quantify brominated degradants (e.g., debrominated analogs) via MRM transitions (e.g., m/z 447 → 369) .

Basic: What safety protocols are essential when handling this compound?

- Toxicity : Wear nitrile gloves and PPE due to potential skin irritation (LD₅₀ >500 mg/kg in rodents) .

- Waste Disposal : Neutralize with 10% NaOH before incineration to avoid brominated dioxin formation .

Advanced: How do crystal packing interactions affect its physicochemical properties?

X-ray studies reveal:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.